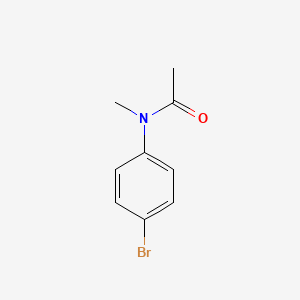

N-(4-bromophenyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWFXKUASRMYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401943 | |

| Record name | N-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50438-47-6 | |

| Record name | N-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-bromophenyl)-N-methylacetamide from 4-bromo-N-methylaniline

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-(4-bromophenyl)-N-methylacetamide via the acetylation of 4-bromo-N-methylaniline. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and outlines methods for purification and characterization. This whitepaper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into the practical execution of this important transformation.

Introduction and Strategic Overview

The acetylation of amines is a fundamental and widely utilized transformation in organic synthesis. It serves not only to synthesize amide-containing target molecules but also as a crucial strategy for protecting amine functionalities during multi-step synthetic sequences.[1] The resulting N-acetyl group reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions.[2]

This guide focuses on a specific, representative example: the acetylation of the secondary aromatic amine, 4-bromo-N-methylaniline, to yield this compound. The product itself is a valuable building block, incorporating a halogenated aromatic ring that is amenable to further functionalization through cross-coupling reactions.[3][4] Understanding this process provides a robust template applicable to a wide range of secondary amines.

The Chemistry: Mechanism of N-Acetylation

The core of this synthesis is a nucleophilic acyl substitution reaction.[5] The nitrogen atom of 4-bromo-N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Causality of Reagent Selection:

-

Acetylating Agent: Acetic anhydride is often preferred in a laboratory setting. While slightly less reactive than acetyl chloride, it is less volatile, easier to handle, and its byproduct is acetic acid, which is less corrosive than the hydrochloric acid generated from acetyl chloride.[6]

-

Base Catalyst/Acid Scavenger: The reaction is typically conducted in the presence of a non-nucleophilic tertiary amine base, such as pyridine or triethylamine. This base serves two critical functions:

-

Acid Scavenger: It neutralizes the acidic byproduct (acetic acid), preventing the protonation of the starting amine. Protonation would render the amine non-nucleophilic, effectively quenching the reaction.[5]

-

Nucleophilic Catalyst (in the case of pyridine): Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, accelerating the reaction.[7] For particularly sluggish reactions, a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.[7]

-

The generally accepted mechanism is illustrated below.

Caption: Nucleophilic acyl substitution mechanism for the acetylation of a secondary amine.

Validated Experimental Protocol

This protocol is designed for robustness and high yield. All operations involving volatile and corrosive reagents should be performed within a certified chemical fume hood.[8]

Reagent and Materials Data

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-bromo-N-methylaniline | C₇H₈BrN | 186.05 | 5.00 g | 26.87 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.50 mL | 37.1 | 1.38 |

| Pyridine | C₅H₅N | 79.10 | 4.35 mL | 53.7 | 2.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| 1 M Hydrochloric Acid | HCl (aq) | 36.46 | ~40 mL | - | - |

| Saturated NaHCO₃ soln. | NaHCO₃ (aq) | 84.01 | ~20 mL | - | - |

| Brine | NaCl (aq) | 58.44 | ~20 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-methylaniline (5.00 g, 26.87 mmol).

-

Dissolution: Add dichloromethane (50 mL) and stir until the starting material is fully dissolved.

-

Base Addition: Add pyridine (4.35 mL, 53.7 mmol, 2.0 eq.). Stir the solution for 5 minutes.

-

Acetylation: Cool the flask in an ice-water bath to 0 °C. Add acetic anhydride (3.50 mL, 37.1 mmol, 1.38 eq.) dropwise over 10 minutes using a syringe. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.

-

Quenching & Workup:

-

Carefully pour the reaction mixture into a 250 mL separatory funnel containing 1 M HCl (20 mL).

-

Extract the mixture, collecting the organic (bottom) layer.

-

Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL). The acid washes remove pyridine, while the bicarbonate wash removes excess acetic acid.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

While the crude product is often of high purity, recrystallization is recommended to obtain an analytically pure sample.

-

Purification: The crude solid can be recrystallized from a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Expected Analytical Data

| Analysis Method | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₁₀BrNO[9] |

| Molecular Weight | 228.09 g/mol [9] |

| Melting Point | Literature values may vary; comparison to a known standard is ideal. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), 3.2 (s, 3H, N-CH₃), 1.9 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~121 (Ar-C), ~37 (N-CH₃), ~22 (COCH₃) |

| FT-IR (ATR, cm⁻¹) | ~1660-1680 (strong, C=O amide I stretch), ~1360 (C-N stretch), No N-H band ~3300 cm⁻¹[10][11][12] |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory for the successful and safe execution of this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[8][13]

-

Reagent Handling:

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water. Handle exclusively in a fume hood.[13] Keep away from ignition sources.

-

Pyridine: Is flammable, toxic if inhaled or absorbed through the skin, and harmful if swallowed.[14][15] It has a strong, unpleasant odor. All handling must occur within a fume hood.[15]

-

Dichloromethane (DCM): Is a volatile suspected carcinogen. Minimize inhalation exposure by using a fume hood.

-

-

Waste Disposal:

-

All organic waste, including the reaction solvent and filtrates, should be collected in a designated halogenated organic waste container.

-

Aqueous waste from the workup should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Conclusion

The acetylation of 4-bromo-N-methylaniline is an efficient and reliable method for the synthesis of this compound. The procedure outlined in this guide, which employs acetic anhydride and pyridine, is a classic and effective approach. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can consistently obtain a high yield of the desired product, which serves as a versatile intermediate for further synthetic endeavors.

References

-

10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

-

Acetylation of Secondary amines - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. [Link]

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

-

IR Spectrum: Amides - Química Organica.org. Química Organica.org. [Link]

-

Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021). YouTube. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (2020). ACS Omega. [Link]

-

This compound | C9H10BrNO | CID 4324567 - PubChem. PubChem. [Link]

-

Safety data sheet - CPAChem. CPAChem. [Link]

-

Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]

-

What safety precautions should you take when working with acetic anhydride? - Quora. (2020). Quora. [Link]

-

Amines - Ncert. Ncert. [Link]

-

During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (2021). Quora. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 50438-47-6: this compound [cymitquimica.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. This compound | C9H10BrNO | CID 4324567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum: Amides [quimicaorganica.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.ca [fishersci.ca]

- 14. fr.cpachem.com [fr.cpachem.com]

- 15. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the N-Acetylation of 4-Bromo-N-methylaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the N-acetylation of 4-bromo-N-methylaniline, a key transformation in synthetic organic chemistry. The N-acetylation of aromatic amines is a fundamental reaction for the protection of amino groups and the synthesis of valuable amide intermediates in drug discovery and materials science. This document elucidates the underlying mechanism of this reaction, offers a detailed experimental protocol, and discusses the critical role of reagents and reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on this important chemical process.

Introduction: The Significance of N-Acetylation

N-acetylation is a robust and widely employed chemical reaction that introduces an acetyl group onto a nitrogen atom. In the context of aromatic amines, this transformation is of paramount importance for several reasons. Primarily, it serves as an effective method for the protection of the amino group, mitigating its inherent reactivity towards oxidation and electrophilic substitution. The resulting acetamide is significantly less basic and nucleophilic than the parent amine, allowing for selective transformations at other positions on the aromatic ring.

Furthermore, the N-acetyl group can profoundly influence the biological activity and physicochemical properties of a molecule. The introduction of this functional group can enhance membrane permeability, modulate receptor binding affinity, and alter metabolic stability, making N-acetylation a critical tool in the medicinal chemist's arsenal. This guide focuses on the N-acetylation of 4-bromo-N-methylaniline, a substituted secondary aromatic amine, to yield N-(4-bromophenyl)-N-methylacetamide.

The Core Mechanism of N-Acetylation

The N-acetylation of 4-bromo-N-methylaniline with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction is typically facilitated by a base, such as pyridine, which plays a crucial role in the reaction pathway.

Reactants and Their Roles

-

4-Bromo-N-methylaniline (The Nucleophile): The lone pair of electrons on the nitrogen atom of the N-methylamino group initiates the reaction by attacking the electrophilic carbonyl carbon of the acetylating agent. The electron-withdrawing effect of the bromine atom at the para position slightly reduces the nucleophilicity of the nitrogen compared to N-methylaniline, while the N-methyl group provides some steric hindrance.

-

Acetic Anhydride (The Acetylating Agent): As an anhydride, it possesses two electrophilic carbonyl carbons. It is a highly effective acetylating agent due to the good leaving group potential of the acetate ion.

-

Pyridine (The Base Catalyst): Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. Secondly, it functions as a Brønsted base, neutralizing the acetic acid byproduct formed during the reaction. This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side.[1][2][3]

Step-by-Step Mechanistic Pathway

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The nitrogen atom of 4-bromo-N-methylaniline attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the acetate ion is expelled as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base in the reaction mixture (e.g., pyridine or another molecule of the starting amine) to yield the final N-acetylated product, this compound, and a molecule of acetic acid.

The following diagram illustrates the mechanistic pathway:

Caption: A simplified diagram of the N-acetylation mechanism.

Experimental Protocol: A Validated Approach

The following protocol is a representative method for the N-acetylation of 4-bromo-N-methylaniline, adapted from established procedures for the acetylation of secondary aromatic amines.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Bromo-N-methylaniline | 186.05 | 5.00 g | 0.0269 | ≥98% |

| Acetic Anhydride | 102.09 | 3.30 mL (3.57 g) | 0.0350 | ≥99% |

| Pyridine | 79.10 | 10 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |

| 1 M Hydrochloric Acid | 36.46 | As needed | - | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-methylaniline (5.00 g, 0.0269 mol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (10 mL) to the flask. Stir the mixture until the aniline derivative is completely dissolved.

-

Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (3.30 mL, 0.0350 mol) dropwise to the stirred solution over a period of 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO[2] |

| Molar Mass | 228.09 g/mol [2] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: aromatic protons (multiplet, ~7.0-7.6 ppm), N-methyl protons (singlet, ~3.2 ppm), and acetyl methyl protons (singlet, ~1.9 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: carbonyl carbon (~170 ppm), aromatic carbons, N-methyl carbon, and acetyl methyl carbon. |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 227/229 (due to bromine isotopes).[4] |

Causality and Self-Validation in the Protocol

The described protocol incorporates several self-validating steps to ensure a successful and reproducible outcome.

-

Use of Anhydrous Conditions: The exclusion of water is critical as acetic anhydride can readily hydrolyze to acetic acid, which would consume the base and reduce the yield of the desired product.

-

Controlled Addition at Low Temperature: The dropwise addition of acetic anhydride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

-

Acidic and Basic Washes: The sequential washing with HCl and NaHCO₃ is a crucial purification step. The acid wash removes the basic pyridine catalyst, while the bicarbonate wash removes the acetic acid byproduct. This ensures a cleaner crude product prior to final purification.

-

Monitoring by TLC: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing unnecessary heating or prolonged reaction times that could lead to decomposition or side reactions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Caption: A flowchart of the experimental workflow.

Conclusion

The N-acetylation of 4-bromo-N-methylaniline is a straightforward yet powerful transformation that yields a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the role of the base catalyst, is essential for optimizing reaction conditions and achieving high yields. The provided experimental protocol, grounded in established chemical principles, offers a reliable and reproducible method for the synthesis and purification of this compound. This guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently apply this fundamental reaction in their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Shultz, G. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4324567, this compound. Retrieved from [Link]

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

Sources

N-(4-bromophenyl)-N-methylacetamide chemical properties and structure

An In-Depth Technical Guide to N-(4-bromophenyl)-N-methylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and potential applications. It is intended for an audience of researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction and Strategic Context

This compound is an organic compound featuring a brominated phenyl ring attached to a tertiary amide functional group.[1] Its structure is significant for several reasons. The presence of the bromine atom on the aromatic ring provides a reactive site for various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1] Furthermore, the N-methyl acetamide moiety imparts specific solubility characteristics, such as enhanced lipophilicity, which can be crucial for biological applications.[1]

Compounds within the broader class of N-aryl acetamides are widely explored in medicinal chemistry for their diverse biological activities, serving as scaffolds for agents with anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4] The specific combination of the bromo-phenyl and N-methylacetamide groups in this molecule makes it a noteworthy building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5][6] This guide will serve as a detailed resource for scientists working with or considering the use of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a compound are foundational to its application. This compound's behavior in chemical and biological systems is a direct consequence of its molecular architecture.

Structural Elucidation

The molecule consists of a central nitrogen atom bonded to three distinct groups: a methyl group (-CH3), an acetyl group (-C(O)CH3), and a 4-bromophenyl group (-C6H4Br). The tertiary amide nature of the nitrogen atom restricts its rotation, influencing the molecule's conformational possibilities. The bromine atom is positioned at the para-position of the phenyl ring, an arrangement that influences the electronic properties of the aromatic system through its electron-withdrawing inductive effect.[1]

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [1][7][8] |

| Molecular Weight | 228.09 g/mol | [8][9][10] |

| CAS Number | 50438-47-6 | [1][7][9] |

| Appearance | Solid | [1][7] |

| IUPAC Name | This compound | [9] |

| SMILES | CC(=O)N(C)c1ccc(cc1)Br | [1] |

| InChI Key | JDWFXKUASRMYEO-UHFFFAOYSA-N | [7][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of a corresponding aniline precursor. The following protocol describes a standard laboratory-scale synthesis.

Rationale for Synthesis Strategy

The most direct and common method for forming an amide bond is the reaction of an amine with an acylating agent. In this case, N-methyl-4-bromoaniline serves as the amine precursor. Acetyl chloride or acetic anhydride are effective and readily available acylating agents. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid), which drives the reaction to completion. A non-protic solvent like dichloromethane (DCM) is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Detailed Synthesis Protocol

Reaction: N-methylation of 4-bromoaniline followed by acetylation. A more direct, though less commonly documented, route is the acetylation of N-methyl-4-bromoaniline.

Step 1: Acetylation of N-methyl-4-bromoaniline

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 eq) or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) or acetic anhydride dropwise to the cooled solution. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine and base, the bicarbonate wash removes excess acylating agent and acidic byproducts, and the brine wash removes residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Sources

- 1. CAS 50438-47-6: this compound [cymitquimica.com]

- 2. archivepp.com [archivepp.com]

- 3. researchgate.net [researchgate.net]

- 4. galaxypub.co [galaxypub.co]

- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C9H10BrNO | CID 4324567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(4-bromophenyl)-N-methylacetamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-(4-bromophenyl)-N-methylacetamide, a compound of interest in synthetic and medicinal chemistry. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and elucidation of its chemical structure. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol .[1] Its structure features a central acetamide functional group where the nitrogen atom is substituted with a methyl group and a 4-bromophenyl ring. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three main signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 2H | H-3, H-5 (ortho to Br) |

| ~ 7.2 | Doublet | 2H | H-2, H-6 (ortho to N) |

| ~ 3.3 | Singlet | 3H | N-CH₃ |

| ~ 2.1 | Singlet | 3H | COCH₃ |

Interpretation:

-

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-3 and H-5) are expected to be deshielded due to the electron-withdrawing nature of the halogen and will appear at a lower field (~7.6 ppm). The protons ortho to the nitrogen atom (H-2 and H-6) will be at a slightly higher field (~7.2 ppm).

-

N-Methyl Protons: The protons of the N-methyl group are in a different chemical environment compared to the acetyl methyl group and are expected to resonate as a singlet at approximately 3.3 ppm.

-

Acetyl Methyl Protons: The protons of the acetyl methyl group will appear as a sharp singlet at a higher field, around 2.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide carbonyl) |

| ~ 142 | C-1 (ipso-carbon attached to N) |

| ~ 132 | C-3, C-5 (carbons ortho to Br) |

| ~ 129 | C-2, C-6 (carbons ortho to N) |

| ~ 120 | C-4 (ipso-carbon attached to Br) |

| ~ 37 | N-CH₃ |

| ~ 22 | COCH₃ |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 170 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The carbons ortho and meta to the bromine and nitrogen atoms will have distinct chemical shifts as indicated in the table. The carbon bearing the bromine atom (C-4) will be shielded relative to the other substituted aromatic carbon.

-

Aliphatic Carbons: The N-methyl carbon will resonate around 37 ppm, while the acetyl methyl carbon will be at a higher field, around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1665 | Strong | C=O stretch (amide I band) |

| ~ 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1365 | Medium | C-N stretch |

| ~ 1070 | Medium | C-Br stretch |

| ~ 825 | Strong | C-H bend (para-disubstituted benzene) |

Interpretation:

-

Amide Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption band around 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide.

-

Aromatic C=C Stretch: The presence of the benzene ring will be confirmed by the absorption bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the region of 1365 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will show a characteristic absorption at a lower wavenumber, typically around 1070 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring is expected to be a strong band around 825 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Ion |

| 227/229 | [M]⁺ (Molecular ion) |

| 185/187 | [M - COCH₃]⁺ |

| 170/172 | [M - CH₃CO - CH₃]⁺ |

| 156/158 | [BrC₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 227 and 229 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group, leading to the loss of an acetyl radical (•COCH₃), resulting in a fragment ion at m/z 185/187.

-

Loss of Ketene: Another possible fragmentation is the loss of ketene (CH₂=C=O) from the molecular ion, which would lead to a fragment at m/z 185/187.

-

Cleavage of the N-Aryl Bond: Cleavage of the bond between the nitrogen and the aromatic ring can lead to the formation of a bromophenyl cation at m/z 156/158.

-

Acylium Ion: A prominent peak at m/z 43 corresponding to the acylium ion [CH₃CO]⁺ is also expected.

-

Fragmentation Workflow

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

IR Spectroscopy (ATR-FTIR)

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Heat the probe or GC oven to volatilize the sample into the ion source.

-

Ionize the sample molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan the desired mass range to obtain the mass spectrum.

Conclusion

The spectroscopic data of this compound, as predicted from established chemical principles and analysis of related compounds, provides a comprehensive fingerprint for its identification and structural verification. The expected ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers working with this and structurally similar compounds, enabling them to interpret their experimental data with confidence.

References

-

PubChem. This compound. [Link]

Sources

The Solubility Profile of N-(4-bromophenyl)-N-methylacetamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-bromophenyl)-N-methylacetamide, a compound of interest in medicinal chemistry and materials science.[1] While specific quantitative solubility data is not widely published, this document synthesizes information on its physicochemical properties to predict its behavior in common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications such as reaction chemistry, formulation development, and purification processes.

Introduction: Understanding the Importance of Solubility

This compound is an organic compound featuring an amide functional group, a brominated phenyl ring, and an N-methyl group.[1] Its molecular structure suggests potential applications as a precursor or intermediate in the synthesis of more complex molecules.[1] The solubility of a compound is a critical physical property that governs its utility in a multitude of applications. In drug development, solubility directly impacts bioavailability and formulation strategies. For synthetic chemists, it is a key parameter for reaction solvent selection, purification, and crystallization.

The presence of both polar (the amide group) and nonpolar (the bromophenyl group) moieties in this compound suggests a nuanced solubility profile. The N-methyl group is known to enhance lipophilicity, which can influence its solubility in organic solvents and biological membranes.[1] This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [3][4] |

| Appearance | Solid | [2] |

| CAS Number | 50438-47-6 | [3][4] |

The molecule's structure, depicted below, is central to its solubility characteristics. The polar amide group is capable of acting as a hydrogen bond acceptor, while the large, nonpolar bromophenyl group will favor interactions with nonpolar solvents.

Caption: Molecular Structure of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the amide oxygen in this compound can act as a hydrogen bond acceptor, the lack of an N-H bond prevents it from being a hydrogen bond donor. The presence of the large nonpolar bromophenyl ring will likely limit its solubility in highly polar protic solvents. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They are good at solvating polar molecules. Given the polar nature of the amide group, this compound is predicted to have good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The large, nonpolar bromophenyl group suggests that there will be some affinity for nonpolar solvents. However, the polar amide group will likely hinder high solubility. Low to moderate solubility is anticipated.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A standard temperature of 25 °C is recommended for initial studies.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Carefully remove an aliquot of the supernatant (the clear liquid portion) from each vial using a filtered syringe to avoid transferring any solid particles.

-

-

Quantification of Solute:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial.

-

Transfer the filtered supernatant to the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute the saturated supernatant with a known volume of the solvent.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Class | Solubility ( g/100 mL) at 25 °C |

| Methanol | Polar Protic | To be determined experimentally |

| Ethanol | Polar Protic | To be determined experimentally |

| Acetone | Polar Aprotic | To be determined experimentally |

| Dimethylformamide | Polar Aprotic | To be determined experimentally |

| Dimethyl Sulfoxide | Polar Aprotic | To be determined experimentally |

| Hexane | Nonpolar | To be determined experimentally |

| Toluene | Nonpolar | To be determined experimentally |

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure and physicochemical properties allows for reasoned predictions of its solubility behavior. This guide provides the theoretical framework for these predictions and, more importantly, a robust experimental protocol for the empirical determination of its solubility in a range of common organic solvents. The data generated using this protocol will be invaluable for researchers in optimizing reaction conditions, developing purification strategies, and formulating new products containing this versatile compound.

References

Sources

An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No. 52190-28-0)

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Bromo-3',4'-(methylenedioxy)propiophenone. While the initial inquiry referenced CAS number 50438-47-6, extensive database searches associate this number with a different compound, N-(4-Bromophenyl)-N-methylacetamide.[1][2][3] The properties and applications described herein pertain to 2-Bromo-3',4'-(methylenedioxy)propiophenone, which is correctly identified by the CAS number 52190-28-0.[4][5] This document has been prepared to address the likely intended subject of inquiry.

Introduction

2-Bromo-3',4'-(methylenedioxy)propiophenone is a synthetic organic compound that serves as a key intermediate and analytical reference standard in various chemical syntheses.[6][7] Structurally, it is a propiophenone derivative characterized by a bromine atom at the alpha position to the ketone and a methylenedioxy group attached to the phenyl ring. This compound is of significant interest to researchers in medicinal chemistry, forensic science, and drug development due to its role as a precursor in the synthesis of certain classes of compounds, including cathinones and potential antifungal agents.[6][8][9] This guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and handling protocols for laboratory professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Bromo-3',4'-(methylenedioxy)propiophenone is essential for its appropriate handling, storage, and application in a research setting.

| Property | Value | Source |

| CAS Number | 52190-28-0 | [4][5] |

| Molecular Formula | C₁₀H₉BrO₃ | [7][10] |

| Molecular Weight | 257.08 g/mol | [7][10] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone | [11] |

| Appearance | Pale yellow or white crystalline solid | [8] |

| Purity | ≥98% | [9] |

| Boiling Point (Predicted) | 345.7±42.0 °C | [8] |

| Density (Predicted) | 1.584±0.06 g/cm³ | [8] |

| Solubility | Soluble in Chloroform. Soluble in DMSO (1 mg/mL) and Ethanol (1 mg/mL). | [8][9] |

| Storage Temperature | Room temperature or -20°C for long-term stability. | [9][11] |

Safety and Hazard Information

Based on available safety data sheets, 2-Bromo-3',4'-(methylenedioxy)propiophenone is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, as with any chemical substance, caution and appropriate laboratory practices are paramount. One supplier indicates that it may be harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[12] Another structurally similar compound, 2-Bromo-4-methylpropiophenone, is known to cause skin and eye irritation, and may cause respiratory irritation.[13] Given the potential for uncharacterized hazards, the following precautions are recommended.

GHS Hazard and Precautionary Statements:

While not universally classified, some suppliers recommend the following:[12]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures minimal exposure and a safe laboratory environment.

Caption: Recommended workflow for safe handling of chemical compounds.

Recommended PPE:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Not typically required when handled in a well-ventilated area or fume hood.

Synthesis and Experimental Protocols

2-Bromo-3',4'-(methylenedioxy)propiophenone is typically synthesized from its precursor, 3',4'-(Methylenedioxy)propiophenone (MDP1P).[10][14] The synthesis involves the bromination of the alpha-carbon of the propiophenone.

General Synthesis Protocol:

The following is a generalized procedure based on published methods.[6][10]

-

Dissolution: Dissolve 3',4'-(Methylenedioxy)propiophenone (1 equivalent) in a suitable solvent such as diethyl ether (Et₂O) or chloroform (CHCl₃).

-

Bromination: Cool the solution in an ice bath (0°C). Add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture. The disappearance of the red bromine color to a light-yellow indicates the reaction is proceeding. Continue stirring for approximately 30 minutes or until completion as monitored by an appropriate technique (e.g., TLC).

-

Quenching: Quench the reaction by adding water.

-

Workup:

-

Dilute the mixture with the organic solvent.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), and brine.

-

Dry the organic layer over a drying agent like magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by flash chromatography on silica gel.

Caption: General workflow for the synthesis of the target compound.

Applications and Research Interest

The primary application of 2-Bromo-3',4'-(methylenedioxy)propiophenone is as a precursor in organic synthesis.[7]

-

Synthesis of Cathinones: It is an analytical reference standard categorized as a precursor in the synthesis of cathinones.[6][9]

-

MDMA Analogs: This compound can be used in the preparation of MDMA analogs.[8]

-

Antifungal Agents: It has been utilized in the synthesis of potential antifungal agents.[6][8]

-

Forensic and Research Applications: This product is intended for research and forensic applications.[6][9]

Toxicological and Environmental Information

There is limited specific toxicological data available for 2-Bromo-3',4'-(methylenedioxy)propiophenone. One safety data sheet indicates that the toxicological properties have not been thoroughly investigated.[12] However, it is noted to be slightly hazardous to water, and large quantities should not be allowed to reach ground water, water courses, or sewage systems.[4] Studies on a structurally related compound, 2-bromo-3'-chloropropiophenone, have shown it to be mutagenic, clastogenic, and aneugenic, with its genotoxicity mediated by the generation of reactive metabolites.[15] This suggests that caution should be exercised with similar alpha-bromoketones.

Conclusion

2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS No. 52190-28-0) is a valuable chemical intermediate for researchers in synthetic and forensic chemistry. While comprehensive safety and toxicological data are not yet fully established, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas, is essential. Its utility as a precursor for various classes of compounds underscores its importance in ongoing research and development.

References

- Current time information in Hancock County, US. (n.d.). Google.

- 2-Bromo-3',4'-(methylenedioxy)propiophenone - Safety Data Sheet. (2025, November 7). Cayman Chemical.

- 2-Bromo-3',4'-(methylenedioxy)propiophenone - Safety Data Sheet. (2025, August 23). ChemicalBook.

- 2-Bromo-3',4'-(methylenedioxy)propiophenone CAS#: 52190-28-0. (n.d.). ChemicalBook.

- 2-Bromo-4-methylpropiophenone. (n.d.). AK Scientific, Inc.

- 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0. (n.d.). Sigma-Aldrich.

- This compound. (n.d.).

- 50438-47-6|this compound. (n.d.). BLDpharm.

- 50438-47-6 this compound. (n.d.). AKSci.

- 4-BROMO-N-METHYLANILINE | CAS#:6911-87-1. (n.d.). Chemsrc.

- Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)

- Heflich, R. H., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 270(2), 169-176.

- Safety Data Sheet - 2-Bromo-3',4'-(methylenedioxy)propiophenone. (2024, December 23). Biosynth.

- 2-BROMO-3-[3,4-(METHYLENEDIOXY)

- N-(4-Bromophenyl)

- 2-Bromo-3',4'-(methylenedioxy)propiophenone. (n.d.). MedChemExpress.

- 3,4-Methylenedioxypropiophenone. (n.d.). Grokipedia.

- Heather, E., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 50438-47-6|this compound|BLD Pharm [bldpharm.com]

- 3. 50438-47-6 this compound AKSci 4424AE [aksci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2-Bromo-3',4'-(methylenedioxy)propiophenone - Safety Data Sheet [chemicalbook.com]

- 6. 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Bromo-3',4'-(methylenedioxy)propiophenone CAS#: 52190-28-0 [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Bromo-3',4'-(methylenedioxy)propiophenone [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. aksci.com [aksci.com]

- 14. 3′,4′-(Methylenedioxy)propiophenone CAS#: 28281-49-4 [m.chemicalbook.com]

- 15. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-(4-bromophenyl)acetamides

Introduction: The Challenge of Unavailable Crystallographic Data

As a Senior Application Scientist, my primary goal is to provide actionable, field-proven insights. In response to the query on the crystal structure and polymorphism of N-(4-bromophenyl)-N-methylacetamide (C₉H₁₀BrNO), a comprehensive search of the scientific literature and crystallographic databases has been conducted.[1][2][3] It is crucial to report that, at present, there are no publicly available research articles or database entries detailing the single-crystal X-ray structure or any polymorphic forms of this specific compound. While the compound is commercially available, its solid-state properties remain uncharacterized in the accessible scientific domain.[4]

However, the structural analogue, N-(4-bromophenyl)acetamide (C₈H₈BrNO), which lacks the N-methyl group, has been the subject of crystallographic studies, revealing the existence of polymorphism.[5][6] Understanding the solid-state behavior of this closely related molecule can provide invaluable insights and a predictive framework for initiating studies on this compound. The substitution of a hydrogen atom with a methyl group on the amide nitrogen can significantly influence intermolecular interactions, particularly hydrogen bonding, which is a primary driver of polymorphism.

This guide, therefore, will provide a detailed technical analysis of the known crystal structures and polymorphism of N-(4-bromophenyl)acetamide as a robust case study. We will delve into the structural differences between its polymorphs, the experimental methodologies required for their characterization, and the causal relationships behind their formation. This information serves as an authoritative starting point for any research program aimed at characterizing the solid-state properties of this compound.

Polymorphism in N-(4-bromophenyl)acetamide: A Tale of Two Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit divergent physicochemical properties, including solubility, melting point, and stability, which in turn affect a drug's bioavailability and manufacturability. N-(4-bromophenyl)acetamide has been shown to exist in at least two polymorphic forms, which we will designate as Form I and Form II.[5][6]

-

Form I (Orthorhombic) : This form was the first to be identified and its structure was determined at room temperature. It crystallizes in the orthorhombic space group Pna2₁.[5][6]

-

Form II (Monoclinic) : A newer polymorph was discovered and its structure determined at a low temperature of 173 K. This form crystallizes in the monoclinic space group P2₁/c.[5][6]

The existence of these two forms underscores the importance of screening for polymorphism, as different crystallization conditions (e.g., temperature, solvent) can lead to the formation of distinct crystal lattices.

Crystallographic Data Summary

A direct comparison of the crystallographic parameters provides a quantitative look at the structural differences between the two polymorphs. The data for the monoclinic form (Form II) is particularly well-defined.[5]

| Parameter | Form I (Orthorhombic) | Form II (Monoclinic) |

| Chemical Formula | C₈H₈BrNO | C₈H₈BrNO |

| Formula Weight | 214.06 | 214.06 |

| Temperature | Room Temperature | 173 K |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Unit Cell Dimensions | ||

| a | Not specified in detail | 6.7250 (7) Å |

| b | Not specified in detail | 9.3876 (11) Å |

| c | Not specified in detail | 14.4434 (14) Å |

| α | 90° | 90° |

| β | 90° | 117.750 (4)° |

| γ | 90° | 90° |

| Volume (V) | Not specified in detail | 806.96 (15) ų |

| Molecules per unit cell (Z) | Not specified in detail | 4 |

| Calculated Density (Dₓ) | Not specified in detail | 1.762 Mg/m³ |

Data for Form II sourced from Jasinski et al. (2013).[5]

Structural Analysis of the Monoclinic Polymorph (Form II)

The detailed structural analysis of Form II at 173 K reveals a well-ordered system governed by specific intermolecular interactions.[5]

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The bond lengths and angles are within normal ranges, though slight differences are noted when compared to similar acetamide derivatives.[5] These subtle variations in the acetamide and bromophenyl regions are a direct consequence of the unique crystal packing environment.

Intermolecular Interactions: The Driving Force of Crystal Packing

The stability and structure of the crystal lattice are dictated by a network of non-covalent interactions. In Form II, two primary interactions are dominant:

-

N—H···O Hydrogen Bonds : The most significant interaction is the hydrogen bond between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction links the molecules into infinite chains that propagate along the[7] crystallographic direction.[5] This classic hydrogen bonding motif is a powerful structure-directing element in amides.

-

C—H···π Interactions : Weaker C—H···π interactions are also present, where a hydrogen atom from one molecule interacts with the electron cloud of the phenyl ring of an adjacent molecule.[5] While weaker than the N—H···O bonds, these interactions play a crucial role in the three-dimensional organization of the crystal, contributing to the overall stability of the packing.[5]

The interplay of these forces defines the specific crystal structure of Form II. The absence of the N-H proton in the target molecule, this compound, means that this primary hydrogen bonding pathway is eliminated. This leads to the expert prediction that its crystal packing will be fundamentally different, likely relying on weaker C-H···O or other non-covalent interactions, making a polymorphism study even more critical.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies for synthesis and characterization are based on established procedures for N-(4-bromophenyl)acetamide and represent a robust workflow for any new solid-state characterization project.[5]

Synthesis of N-(4-bromophenyl)acetamide

This protocol details a standard method for synthesizing the starting material.[5]

Objective: To synthesize N-(4-bromophenyl)acetamide from 4-bromoaniline.

Materials:

-

4-Bromoaniline (1 mmol, 0.172 g)

-

Acetic acid (20 mL)

-

Ice-cold water (100 mL)

-

Reflux apparatus, beakers, stirring equipment, filtration system (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Dissolve 4-bromoaniline in acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the solution to reflux and maintain for 4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the acylation reaction to proceed to completion.

-

Precipitation: After cooling the reaction mixture to room temperature, pour it into ice-cold water with constant stirring. The product is insoluble in water, causing it to precipitate out of the solution. The use of ice-cold water maximizes the yield by further decreasing the product's solubility.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acetic acid and other water-soluble impurities, and dry completely. The melting point of the resulting solid was reported to be 430 K.[5]

Crystallization of the Monoclinic Polymorph (Form II)

Objective: To grow single crystals of N-(4-bromophenyl)acetamide suitable for SC-XRD.

Materials:

-

Synthesized N-(4-bromophenyl)acetamide powder

-

Ethyl acetate (analytical grade)

-

Crystallization dish

Procedure:

-

Dissolution: Prepare a saturated solution of the compound in ethyl acetate at room temperature.

-

Slow Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the dish in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the nucleation and growth of single crystals. The slow evaporation rate is critical; it allows the molecules sufficient time to arrange themselves into a highly ordered, thermodynamically stable crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Workflow:

-

Crystal Selection & Mounting: A high-quality, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 173 K) using a cryostream. Cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination.[5] The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction data are collected on a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular structure.[7]

Visualizing Relationships and Workflows

Diagrams are essential for clarifying complex relationships and processes.

Caption: Relationship between the two known polymorphs of N-(4-bromophenyl)acetamide.

Caption: Workflow for synthesis and single-crystal X-ray diffraction analysis.

Conclusion and Path Forward

This guide has provided a comprehensive overview of the known polymorphism and crystal structure of N-(4-bromophenyl)acetamide, a close structural analogue to the target compound this compound. We have established the existence of at least two polymorphs (orthorhombic and monoclinic) and detailed the hydrogen-bonding and C-H···π interactions that govern the packing in the well-characterized monoclinic form.[5]

For researchers and drug development professionals working with this compound, the critical takeaway is the high probability of polymorphism. The synthetic and crystallographic protocols detailed herein provide a validated starting point for a dedicated investigation. The primary structural difference—the replacement of the amide N-H with an N-CH₃ group—precludes the dominant hydrogen bonding network seen in the analogue, making a full solid-state characterization not just advisable, but essential for understanding its properties and ensuring product consistency. It is strongly recommended that a comprehensive polymorphism screen, utilizing techniques such as powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA), be initiated for this compound.

References

-

Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]

-

Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. [Link]

-

Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. CORE. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Prathap, M. A., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

-

Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

Sources

- 1. CAS 50438-47-6: this compound [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H10BrNO | CID 4324567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 50438-47-6|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

theoretical calculations of N-(4-bromophenyl)-N-methylacetamide molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculation of N-(4-bromophenyl)-N-methylacetamide Molecular Orbitals

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical framework and practical application of computational chemistry techniques for analyzing the molecular orbitals of this compound. N-arylacetamides are a significant class of compounds in medicinal chemistry and materials science, and understanding their electronic structure is pivotal for predicting their reactivity, stability, and potential biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol using Density Functional Theory (DFT) to elucidate the characteristics of Frontier Molecular Orbitals (HOMO and LUMO). We will delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of results, thereby providing a self-validating system for robust computational analysis.

Introduction: The Significance of this compound

This compound belongs to the N-arylacetamide family, compounds recognized for their diverse applications. The electronic properties of these molecules are heavily influenced by the substituents on the aromatic ring and the nature of the acetamide group. The bromine atom, an electron-withdrawing group, and the N-methylacetamide moiety collaboratively define the molecule's electron density distribution, dipole moment, and overall reactivity.

Theoretical calculations, particularly the analysis of molecular orbitals, offer a powerful, non-experimental method to probe these electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[2] The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[2][3] A smaller gap typically implies higher reactivity and greater polarizability.[3]

This guide uses this compound (C₉H₁₀BrNO) as a case study to demonstrate a standard computational workflow.[4][5]

Theoretical Framework: Density Functional Theory (DFT)

For investigating the electronic structure of molecules like this compound, Density Functional Theory (DFT) stands out as a robust and widely-used method.[3][6] DFT replaces the complex many-electron wave function with the electron density as the fundamental quantity, offering a favorable balance between computational cost and accuracy.[7]

The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This component approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, is a popular and reliable choice for organic molecules, providing excellent results for geometry optimization and electronic property prediction.[6][7][8]

-

Basis Set: A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style basis set that offers a good level of accuracy. The "(d,p)" notation, known as polarization functions, allows for greater flexibility in describing the shape of the orbitals, which is crucial for accurately modeling bonding and intermolecular interactions.[6][9]

By employing DFT, we can accurately predict the molecule's ground-state geometry and the energies and shapes of its molecular orbitals.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the methodology for performing a theoretical analysis of this compound. The workflow is designed to be systematic and reproducible.

Computational Workflow Overview

The entire process, from initial structure input to final analysis, can be visualized as a logical sequence.

Caption: Computational workflow for molecular orbital analysis.

Detailed Steps

-

Molecule Construction:

-

Draw the 2D structure of this compound or obtain its SMILES string: CC(=O)N(C)C1=CC=C(C=C1)Br.[4]

-

Use a molecular modeling software (e.g., GaussView, Avogadro) to build the 3D structure. Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Rationale: To calculate molecular properties accurately, we must first find the molecule's most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

Submit the calculation. This process iteratively adjusts the positions of the atoms until the forces on them are negligible.

-

-

-

Frequency Calculation:

-

Rationale: A true energy minimum has all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state, not a stable structure. This step validates the optimized geometry.

-

Protocol:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Confirm that the output shows zero imaginary frequencies.

-

-

-

Molecular Orbital Analysis:

-

Rationale: The geometry optimization calculation also computes the molecular orbitals and their corresponding energies. This step involves extracting and analyzing this data.

-

Protocol:

-

From the output file of the optimized structure, locate the section listing the molecular orbital energies.

-

Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

-

Visualize the 3D electron density plots for the HOMO and LUMO orbitals to understand their spatial distribution. The HOMO typically resides on electron-rich parts of the molecule, while the LUMO is located on electron-deficient areas.

-

-

Results and Discussion

The calculations yield quantitative data that can be used to derive key chemical insights. The following table presents illustrative data typical for a bromophenyl derivative, calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value (Illustrative) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | 6.5 eV | Estimated as -EHOMO |

| Electron Affinity (A) | 1.2 eV | Estimated as -ELUMO |

| Chemical Hardness (η) | 2.65 eV | Calculated as (I - A) / 2; resistance to charge transfer |

| Chemical Potential (μ) | -3.85 eV | Calculated as -(I + A) / 2; electron escaping tendency |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key players in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons. This region is therefore the most likely site for electrophilic attack. Conversely, the LUMO is likely distributed over the acetamide group and the aromatic ring, indicating potential sites for nucleophilic attack.

The energy gap (ΔE) is a crucial indicator of stability. A relatively large gap of 5.3 eV suggests that this compound is a kinetically stable molecule, requiring significant energy to undergo electronic excitation.

Caption: Energy level diagram of the Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)